molecular formula C9H11Cl2N3O2 B13494830 2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride

2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride

Cat. No.: B13494830
M. Wt: 264.11 g/mol
InChI Key: VJVSGIJFVAOTCO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride typically involves the condensation of 2-aminopyridine with various aldehydes or ketones. One common method is the Groebke-Blackburn-Bienaymé reaction, which is a three-component reaction involving 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often catalyzed by metal-free conditions to reduce environmental impact .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents such as hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups .

Scientific Research Applications

2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H11Cl2N3O2

Molecular Weight

264.11 g/mol

IUPAC Name

2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H9N3O2.2ClH/c10-4-6-5-12-3-1-2-7(9(13)14)8(12)11-6;;/h1-3,5H,4,10H2,(H,13,14);2*1H

InChI Key

VJVSGIJFVAOTCO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(=O)O)CN.Cl.Cl

Origin of Product

United States

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